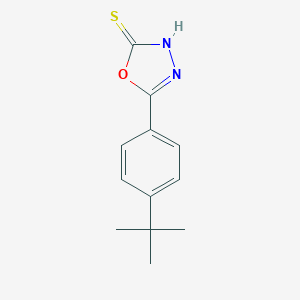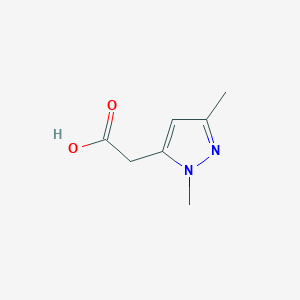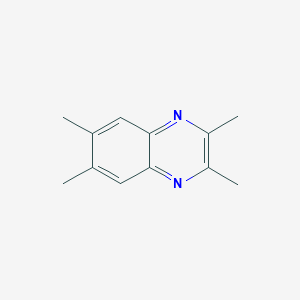
2,3,6,7-Tetramethylquinoxaline
Vue d'ensemble
Description
2,3,6,7-Tetramethylquinoxaline is a chemical compound with the molecular formula C12H14N2 . It is a well-defined substance with a molecular weight of 186.25 g/mol . The compound is characterized by a fused benzene and pyrazine ring structure .
Synthesis Analysis
The synthesis of quinoxalines, including 2,3,6,7-Tetramethylquinoxaline, has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .
Molecular Structure Analysis
The molecular structure of 2,3,6,7-Tetramethylquinoxaline is characterized by a fused benzene and pyrazine ring structure . The InChI string for this compound is InChI=1S/C12H14N2/c1-7-5-11-12 (6-8 (7)2)14-10 (4)9 (3)13-11/h5-6H,1-4H3 .
Physical And Chemical Properties Analysis
2,3,6,7-Tetramethylquinoxaline has a density of 1.1±0.1 g/cm3, a boiling point of 301.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 59.6±0.3 cm3, and its surface tension is 43.6±3.0 dyne/cm . The compound is characterized by a molar volume of 175.1±3.0 cm3 .
Applications De Recherche Scientifique
1. Synthesis and Biological Activities
2,3,6,7-Tetramethylquinoxaline has been utilized in the synthesis of new derivatives with promising activities in antibacterial and anticancer applications. For instance, derivatives of 2,3,6,7-tetra substituted-N-(3-chloroquinoxalin-2-yl)acridin-9-amine have shown significant activity towards antibacterial and cancer strains (Podila & Omprakash, 2020).
2. Chemical Interactions and Formation Processes
The compound plays a role in the chemical interaction with amino acids, particularly in the formation of 4,5-dimethyl-1,2-benzoquinone from 2,3-butanedione/amino acid model systems, under specific conditions (Guerra & Yaylayan, 2013).
3. Eco-friendly Synthesis Techniques
Research has explored environmentally friendly approaches for synthesizing multi-functionalized benzenes using derivatives of 2,3,6,7-tetramethylquinoxaline. This includes the construction of compounds like tetrahydronaphthalene-1,3-dicarbonitrile and tetrahydroisoquinoline-6,8-dicarbonitrile (Damera & Pagadala, 2023).
4. Use in Dyes and Pigments
The compound has been involved in the synthesis of derivatives like 6-Acetamido-2-substituted Quinoxalines, evaluated as fluorescent whiteners for polyester fibers, indicating its potential in the textile industry (Rangnekar & Tagdiwala, 1986).
5. Antimicrobial and Antifungal Properties
Various derivatives of 2,3,6,7-tetramethylquinoxaline have been investigated for their antimicrobial and antifungal properties, demonstrating significant biological activities against a range of pathogens (Taiwo, Obafemi, & Akinpelu, 2021).
6. Molecular Docking Studies
Studies have also utilized molecular docking simulations to understand the interaction of 2,3,6,7-tetramethylquinoxaline derivatives with biological targets, contributing to the design of new pharmaceutical agents (Ammar et al., 2020).
7. Asymmetric Hydrogenation in Pharmaceutical Applications
The compound's derivatives have been used in the asymmetric hydrogenation of quinoxalines, a method important for producing chiral compounds with pharmaceutical relevance (Tang et al., 2009).
8. Modeling Biological Activity
Techniques like dissociative electron capture spectroscopy and density functional theory have been applied to study the biological activity of quinoxaline derivatives, enhancing the understanding of their potential medicinal uses (Tayupov, Rakhmeev, Markova, & Safronov, 2021).
Propriétés
IUPAC Name |
2,3,6,7-tetramethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-7-5-11-12(6-8(7)2)14-10(4)9(3)13-11/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHHHYZFDDQAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290025 | |
| Record name | 2,3,6,7-Tetramethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,7-Tetramethylquinoxaline | |
CAS RN |
6957-19-3 | |
| Record name | 6957-19-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,6,7-Tetramethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7-Tetramethylquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



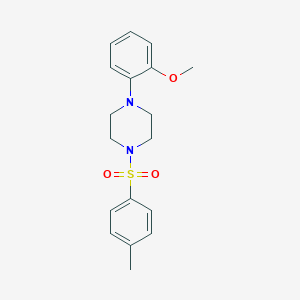
![methyl 4-[4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B187913.png)
![5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187915.png)
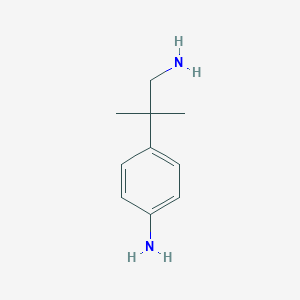
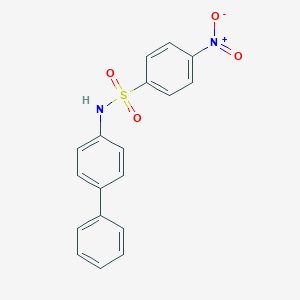
![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)
![N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine](/img/structure/B187923.png)
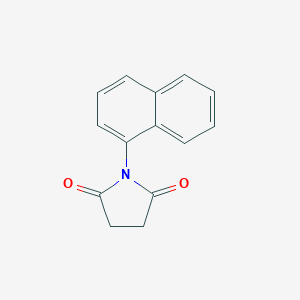
![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)
![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)
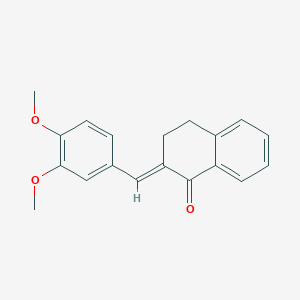
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
